molecular formula C5H11NO B1581761 2-Methylmorpholine CAS No. 27550-90-9

2-Methylmorpholine

Cat. No. B1581761
Key on ui cas rn: 27550-90-9
M. Wt: 101.15 g/mol
InChI Key: LQMMFVPUIVBYII-UHFFFAOYSA-N
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Patent
US09434726B2

Procedure details

To a mixture of 1-fluoro-4-nitrobenzene (5.64 g, 40.0 mmol) and potassium carbonate (11.1 g, 80.0 mmol) in DMSO (30 mL) was added 2-methylmorpholine (4.05 g, 40.0 mmol), then the mixture was heated at 100° C. for 4 hours. This solution was poured on to water (300 mL) and extracted with EA (3×100 mL). The combined organic phase was washed with brine and dried. Filtered and Pd/C (1.0 g) was added to the filtrate, charged with H2, and stirred at room temperature overnight. The catalyst was filtered and the filtrate was concentrated to give product as a light red solid. MS (m/z): 193 (M+H)+.
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:17][CH:18]1[O:23][CH2:22][CH2:21][NH:20][CH2:19]1.O>CS(C)=O>[CH3:17][CH:18]1[CH2:19][N:20]([C:2]2[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=2)[CH2:21][CH2:22][O:23]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.64 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
11.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
4.05 g
Type
reactant
Smiles
CC1CNCCO1
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EA (3×100 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
Filtered
ADDITION
Type
ADDITION
Details
Pd/C (1.0 g) was added to the filtrate
ADDITION
Type
ADDITION
Details
charged with H2
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give product as a light red solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1OCCN(C1)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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